テルミサルタン EP 不純物 B メチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

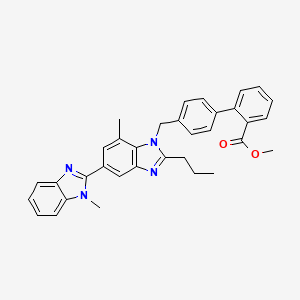

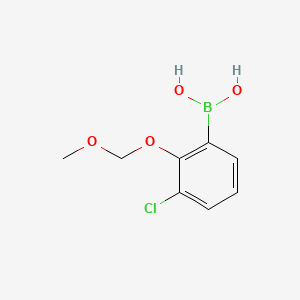

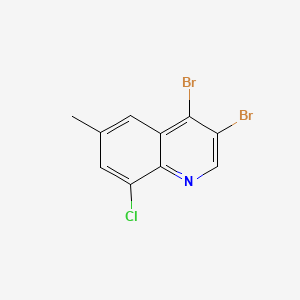

The compound “4’-[(1,7’-Dimethyl-2’-propyl[2,5’-bi-1H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid Methyl Ester” is a complex organic molecule. It is related to Telmisartan, a medication used for the treatment of high blood pressure . The 1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole part of the molecule is used as an intermediate product in the large-scale synthesis of Telmisartan .

Molecular Structure Analysis

The molecular formula of the compound is C33H30N4O2, and it has a molecular weight of 514.62 . The structure contains several functional groups, including a biphenyl group, a benzimidazole group, and a carboxylic acid ester group .科学的研究の応用

溶解度と溶解速度の向上

テルミサルタン EP 不純物 B メチルエステルの母体化合物であるテルミサルタンは、特に pH 3~9 の範囲では、水への溶解性が非常に低い強力な降圧薬です . これにより、バイオアベイラビリティが低下します。 テルミサルタンの溶解度と溶解速度を、高価な多段階手順を必要とせずに、アルカリ化剤を含めることなく改善するための研究が行われてきました .

合成の変更

降圧薬テルミサルタンの合成を修正するための研究が行われています . この研究は、以前に報告された合成に関連する多くの欠点を克服することを目的としています .

分析のための参照標準

テルミサルタン EP 不純物 B メチルエステルは、テルミサルタンの分析のための参照標準として使用されます . これは、薬物の品質と純度を保証するために重要です。

不純物プロファイリング

この化合物は、テルミサルタンとその関連製剤の商業生産中に、それぞれの薬物関連法、FDA、および薬局方ガイドラインで指定された限度値と閾値に従って、テルミサルタン不純物プロファイリングで使用されます .

大規模合成における中間体

1,7'-ジメチル-2'-プロピル[2,5'-ビ-1H-ベンゾイミダゾール]-1'-イル)メチル][1,1'-ビフェニル]-2-カルボン酸メチルエステルは、テルミサルタンの大規模合成における中間体として使用されます . <a data-citationid="324f91fc-6ee9-e244-be81-697b00949e1e-34

作用機序

Mode of Action

Telmisartan works by blocking the action of angiotensin II , a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, telmisartan helps to relax blood vessels .

Biochemical Pathways

The blocking of angiotensin II leads to a reduction in arterial blood pressure . This is achieved by inhibiting the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure . Recent studies suggest that telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Pharmacokinetics

Telmisartan is mainly metabolized in the liver, forming inactive glucuronide compounds . It is excreted through bile into the feces, with renal function having minimal impact . These properties affect the bioavailability of the drug, making it effective in protecting cardiovascular and renal target organs . It is suitable for patients who are intolerant or allergic to other antihypertensive drugs .

生化学分析

Biochemical Properties

It is known that Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart . It is possible that Telmisartan EP Impurity B Methyl Ester may have similar interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Telmisartan, the parent compound, has been shown to have effects on various types of cells and cellular processes . For example, it has been suggested that Telmisartan may have anti-inflammatory, neuroprotective, nephroprotective, anticancer, and anti-anxiety properties .

Molecular Mechanism

Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart .

Temporal Effects in Laboratory Settings

Most of the antihypertensive effect of Telmisartan, the parent compound, is present within 2 weeks, and maximum blood pressure reduction at a given dose is generally observed within 4 weeks of starting that dose .

Dosage Effects in Animal Models

Telmisartan, the parent compound, has been shown to have a dose-response relationship in animal models of chronic inflammation .

Metabolic Pathways

Telmisartan, the parent compound, is known to impact metabolic and inflammatory pathways .

Transport and Distribution

Telmisartan, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Telmisartan, the parent compound, is known to have effects on various subcellular compartments .

特性

| { "Design of the Synthesis Pathway": "The synthesis of compound '4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester' can be achieved through a multi-step process involving the synthesis of various intermediates.", "Starting Materials": [ "2-aminobenzimidazole", "2-bromo-1,1'-biphenyl", "2,4-dimethyl-1H-benzimidazole", "2-bromo-5-nitrobenzoic acid", "methyl propionate", "potassium carbonate", "copper(I) iodide", "triethylamine", "palladium on carbon", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "methanol", "ethyl acetate", "dichloromethane", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromo-1,1'-biphenyl-4-yl)-1H-benzimidazole", "React 2-bromo-1,1'-biphenyl with 2-aminobenzimidazole in the presence of copper(I) iodide and potassium carbonate in DMF at 100°C to obtain 2-(2-bromo-1,1'-biphenyl-4-yl)-1H-benzimidazole", "Step 2: Synthesis of 4-(2-bromo-1,1'-biphenyl-4-yl)-2,5-dimethyl-1H-benzimidazole", "React 2,4-dimethyl-1H-benzimidazole with 2-(2-bromo-1,1'-biphenyl-4-yl)-1H-benzimidazole in the presence of palladium on carbon and hydrogen gas in DMF at room temperature to obtain 4-(2-bromo-1,1'-biphenyl-4-yl)-2,5-dimethyl-1H-benzimidazole", "Step 3: Synthesis of 4-(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)-2,5-dimethyl-1H-benzimidazole", "React 4-(2-bromo-1,1'-biphenyl-4-yl)-2,5-dimethyl-1H-benzimidazole with 2,4-dimethyl-1H-benzimidazole in the presence of palladium on carbon and hydrogen gas in DMF at room temperature to obtain 4-(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)-2,5-dimethyl-1H-benzimidazole", "Step 4: Synthesis of 4-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl]-2,5-dimethyl-1H-benzimidazole-6-carboxylic acid", "React 4-(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)-2,5-dimethyl-1H-benzimidazole with 2-bromo-5-nitrobenzoic acid in the presence of triethylamine and palladium on carbon in DMF at 100°C to obtain 4-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl]-2,5-dimethyl-1H-benzimidazole-6-carboxylic acid", "Step 5: Synthesis of 4'-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid", "React 4-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl]-2,5-dimethyl-1H-benzimidazole-6-carboxylic acid with acetic acid and hydrogen peroxide in the presence of palladium on carbon in methanol at room temperature to obtain 4'-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid", "Step 6: Synthesis of 4'-[(1,7-dimethyl-2-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid methyl ester", "React 4'-[(1,7-dimethyl-2-propyl-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid with methanol and sodium borohydride in the presence of sodium hydroxide in dichloromethane and diethyl ether at room temperature to obtain 4'-[(1,7-dimethyl-2-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid methyl ester" ] } | |

CAS番号 |

1338830-37-7 |

分子式 |

C34H32N4O2 |

分子量 |

528.6 g/mol |

IUPAC名 |

methyl 2-[4-[[7-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |

InChI |

InChI=1S/C34H32N4O2/c1-5-10-31-35-29-20-19-25(33-36-28-13-8-9-14-30(28)37(33)3)22(2)32(29)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 |

InChIキー |

WJRRPROEHFGSPK-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |

正規SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=C(C=C2)C5=NC6=CC=CC=C6N5C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide](/img/structure/B577788.png)

![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)